molecular formula C23H25NO4S B11210325 Diethyl 1-(3,5-dimethylphenyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(3,5-dimethylphenyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11210325
M. Wt: 411.5 g/mol
InChI Key: XSFGIILXPRSZIC-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, dimethylphenyl, and thiophene groups. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

The synthesis of 3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The key steps include:

    Formation of the dihydropyridine ring: This can be achieved through the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule. Halogenation and alkylation are common substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: Dihydropyridine derivatives are known for their antihypertensive properties, and this compound may have similar therapeutic applications.

    Industry: It is used in the development of new materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.

Comparison with Similar Compounds

Compared to other dihydropyridine derivatives, 3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, which may confer distinct chemical and biological properties. Similar compounds include:

    Nifedipine: A well-known calcium channel blocker used to treat hypertension.

    Amlodipine: Another antihypertensive agent with a longer duration of action.

    Felodipine: Known for its high vascular selectivity and efficacy in treating high blood pressure.

Each of these compounds has unique structural features that influence their pharmacological profiles and therapeutic uses.

Properties

Molecular Formula

C23H25NO4S

Molecular Weight

411.5 g/mol

IUPAC Name

diethyl 1-(3,5-dimethylphenyl)-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H25NO4S/c1-5-27-22(25)19-12-24(18-10-15(3)9-16(4)11-18)13-20(23(26)28-6-2)21(19)17-7-8-29-14-17/h7-14,21H,5-6H2,1-4H3

InChI Key

XSFGIILXPRSZIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CSC=C2)C(=O)OCC)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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